molecular formula C15H14FN5O2S B2582312 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 891134-69-3

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2582312
CAS No.: 891134-69-3
M. Wt: 347.37
InChI Key: PNAJSNOBVSSHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolo[4,3-a]pyrimidine derivative featuring a thioacetamide linker and a 2-fluorophenyl substituent. Its core structure comprises a fused bicyclic system (triazole + pyrimidine) with methyl groups at positions 5 and 6, a ketone at position 7, and a sulfur-containing side chain. While its exact biological target remains unconfirmed, structural analogs (e.g., flumetsulam) suggest possible herbicidal or antifungal activity via enzyme inhibition (e.g., acetolactate synthase) .

Properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-8-9(2)21-14(18-13(8)23)19-20-15(21)24-7-12(22)17-11-6-4-3-5-10(11)16/h3-6H,7H2,1-2H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAJSNOBVSSHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a derivative of triazolo-pyrimidine and has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features, including the thioether and acetamide functionalities, suggest a range of pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N5O2SC_{15}H_{16}N_{5}O_{2}S with a molecular weight of approximately 346.4 g/mol. It features a triazolo-pyrimidine core structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC15H16N5O2SC_{15}H_{16}N_{5}O_{2}S
Molecular Weight346.4 g/mol
StructureStructure

Biological Activity Overview

Compounds with similar triazolo-pyrimidine scaffolds have demonstrated a variety of biological activities, including:

  • Anticancer Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) cells.
  • Enzyme Inhibition : This compound may inhibit enzymes such as carbonic anhydrase and aromatase, which are crucial in cancer proliferation and metabolic processes.
  • Antibacterial Properties : Preliminary studies indicate efficacy against several pathogenic bacteria.

The biological activity of the compound is attributed to its ability to interact with specific biological targets through hydrogen bonding and other interactions facilitated by its functional groups. The triazolo-pyrimidine structure allows for diverse interactions within biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound's thioether group may facilitate binding to enzyme active sites.
  • Cell Cycle Disruption : Some studies suggest that it may interfere with microtubule dynamics, affecting cell division in cancer cells.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. Notable findings include:

  • Cytotoxicity Studies :
    • Compounds derived from this scaffold exhibited IC50 values comparable to standard chemotherapeutics like ketoconazole against non-cancerous cell lines .
    • Significant cytotoxic effects were observed with select derivatives against cancer cell lines (e.g., IC50 = 9.1 µg/mL for MCF-7 cells).
CompoundCell LineIC50 (µg/mL)
2-FPA derivativeMCF-79.1
KetoconazoleMCF-12≥ 1.0 × 10^5

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer potential of synthesized derivatives against MCF-7 and HEPG-2 cell lines. The most potent compounds demonstrated significant inhibition of cell proliferation and induced apoptosis .
  • Enzyme Inhibition : Research highlighted the inhibition of alkaline phosphatase by certain derivatives, suggesting a mechanism for their anti-proliferative effects. This was linked to their ability to disrupt metabolic pathways critical for cancer cell survival .

Pharmacokinetics

In silico studies have been conducted to assess the pharmacokinetic properties of this compound. Parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles are essential for understanding its therapeutic potential.

Scientific Research Applications

Synthetic Methods

The synthesis of this compound typically involves multi-step processes that incorporate cyclization reactions and functional group modifications. A common method includes the formation of the triazolo-pyrimidine framework followed by the introduction of thioacetamide groups through nucleophilic substitution or condensation reactions. The detailed synthetic pathways can be found in various studies focusing on triazole derivatives .

Biological Activities

Research indicates that compounds similar to 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide exhibit a wide range of biological activities:

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Compounds derived from triazoles have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) .
  • Structure–activity relationship (SAR) studies have shown that modifications in the chemical structure can enhance anticancer efficacy .

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties:

  • In vitro testing has shown effectiveness against multiple strains of bacteria and fungi. For example, certain derivatives have been compared to standard antifungal medications like ketoconazole and have exhibited comparable or superior activity .

Anti-inflammatory and Analgesic Effects

Research has indicated that these compounds may possess anti-inflammatory and analgesic properties:

  • Certain derivatives have been shown to reduce inflammation in animal models and exhibit pain-relieving effects comparable to conventional analgesics .

Case Studies

  • Anticancer Activity : A study published in MDPI reported that specific triazolo derivatives displayed IC50 values indicating significant inhibition of cancer cell proliferation. Compounds with specific substitutions showed enhanced effects against HEPG-2 cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of triazole derivatives against Candida species demonstrated that some compounds had higher potency than traditional antifungal treatments .

Comparison with Similar Compounds

Research Findings and Implications

  • Herbicidal Potential: Triazolopyrimidine derivatives like flumetsulam exhibit broad-spectrum weed control. The target compound’s thioether linkage may confer resistance to hydrolytic degradation, extending field efficacy .
  • Toxicity Profile : The 2-fluorophenyl group could reduce mammalian toxicity compared to chlorinated analogs, as seen in structure-activity relationship (SAR) studies of related pesticides .
  • Synthetic Challenges : The triazolo[4,3-a]pyrimidine scaffold requires multi-step synthesis, with the thioacetamide moiety posing regioselectivity issues during coupling reactions.

Q & A

Q. What are the recommended synthetic routes for 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Core formation : Condensation of 5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine with thiourea derivatives to introduce the thiol group.

Thioether linkage : Reaction of the thiol intermediate with 2-bromo-N-(2-fluorophenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond.

Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water mixtures.
Key validation steps include LC-MS for intermediate purity and ¹H/¹³C NMR for structural confirmation .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural elucidation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm the triazolo-pyrimidine core and substituent positions.
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition points, critical for storage conditions .

Q. What safety precautions are necessary during handling?

Methodological Answer:

  • Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy (analogous to structurally related triazolo-pyrimidines) .
  • Waste disposal : Neutralize reaction byproducts (e.g., H₂S) with oxidizing agents (e.g., NaOCl) before disposal .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s biological activity?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., kinases, dehydrogenases) based on the triazolo-pyrimidine scaffold’s electron-deficient nature.
  • QSAR analysis : Correlate substituent effects (e.g., 2-fluorophenyl’s electron-withdrawing properties) with activity using descriptors like LogP and polar surface area .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .

Q. How to resolve contradictions in biological assay data for this compound?

Methodological Answer:

  • Assay validation : Replicate experiments across orthogonal platforms (e.g., fluorescence-based vs. radiometric assays) to rule out false positives.
  • Metabolite profiling : Use LC-MS/MS to identify degradation products or reactive intermediates (e.g., oxidation of the thioether group) that may interfere with activity .
  • Target engagement : Employ cellular thermal shift assays (CETSA) to confirm direct target binding .

Q. What strategies improve regioselectivity during synthesis?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., the pyrimidine N-H) with Boc or acetyl groups to direct thiolation to the desired position.
  • Catalytic control : Use Pd-mediated cross-coupling for precise C-S bond formation, minimizing byproducts .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates at the triazolo-pyrimidine C3 position .

Q. How to design stability-indicating methods for long-term storage?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways.
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize with trehalose to prevent oxidation/hydrolysis of the thioether group .
  • Packaging : Use amber glass vials with nitrogen purging to mitigate photolytic and oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.